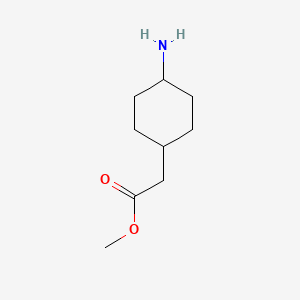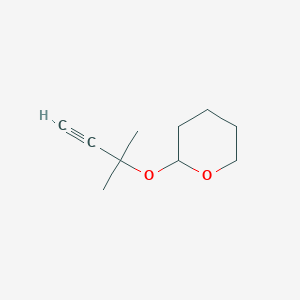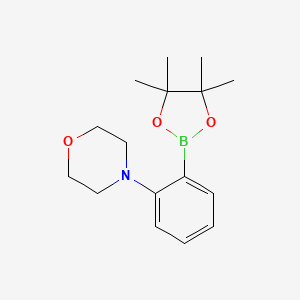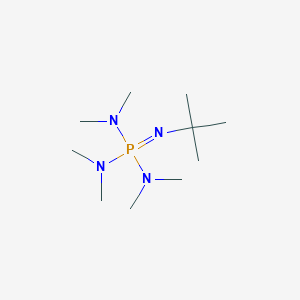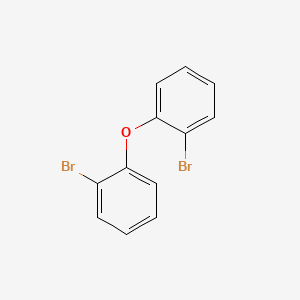
2,2'-ジブロモジフェニルエーテル
概要
説明
2,2’-Dibromodiphenyl ether is an organic compound with the chemical formula C12H8Br2O. It belongs to the class of polybrominated diphenyl ethers, which are commonly used as flame retardants. These compounds are known for their ability to inhibit or resist the spread of fire, making them valuable in various industrial applications .
科学的研究の応用
2,2’-Dibromodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing flame-retardant materials for medical devices.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment
作用機序
Target of Action
2,2’-Dibromodiphenyl ether, also known as 2,2’-DBDE, is a brominated flame retardant . Its primary targets are organic materials that are prone to combustion, such as plastics and textiles . By incorporating into these materials, 2,2’-DBDE reduces their flammability and increases resistance to fire .
Mode of Action
The mode of action of 2,2’-DBDE is primarily physical rather than biochemical. As a flame retardant, it is mixed with the material during manufacturing and remains physically bound within the material’s matrix . In the event of a fire, 2,2’-DBDE releases bromine atoms, which are effective in interrupting the combustion process .
Biochemical Pathways
The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It has a high molecular weight (328 g/mol) and is predicted to have a density of 1.704 g/cm³ . These properties suggest that if ingested or inhaled, 2,2’-DBDE may have low bioavailability due to its likely poor absorption and distribution.
Result of Action
The primary result of 2,2’-DBDE’s action is the reduction of flammability in materials, thereby increasing their resistance to fire . It’s important to note that 2,2’-dbde is a toxic and environmental pollutant . Its degradation products, if released into the environment, could potentially have harmful effects on wildlife and ecosystems .
Action Environment
The action of 2,2’-DBDE is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the degradation of similar compounds by Phanerochaete chrysosporium was found to be more tolerant in the presence of Cd²⁺ . Additionally, the effectiveness of 2,2’-DBDE as a flame retardant can be influenced by the specific conditions of a fire, such as temperature and oxygen availability .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The process is carried out under controlled conditions to ensure the selective bromination at the 2,2’-positions .
Industrial Production Methods: In industrial settings, the production of 2,2’-dibromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 2,2’-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibromodiphenyl ether derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted diphenyl ethers.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of diphenyl ether.
類似化合物との比較
- 2,3-Dibromodiphenyl ether
- 2,4-Dibromodiphenyl ether
- 2,5-Dibromodiphenyl ether
- 2,6-Dibromodiphenyl ether
- Decabromodiphenyl ether
Comparison: 2,2’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and physical properties. Compared to other dibromodiphenyl ethers, it has distinct flame-retardant capabilities and environmental persistence. Decabromodiphenyl ether, for example, is more heavily brominated and has different applications and regulatory considerations .
特性
IUPAC Name |
1-bromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKYMHFNWGUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879850 | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51452-87-0 | |
| Record name | 2,2'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


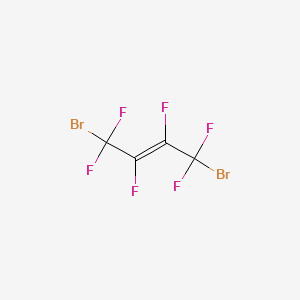

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
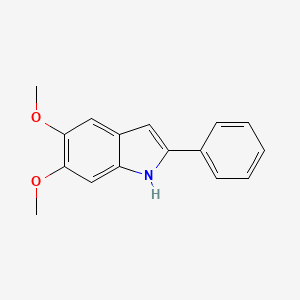

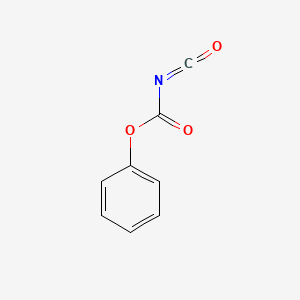
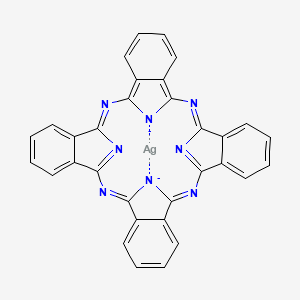
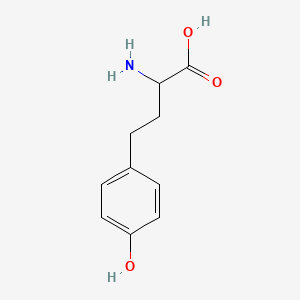
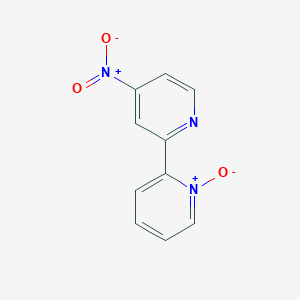
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
